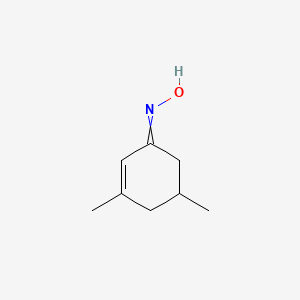

2-Cyclohexen-1-one, 3,5-dimethyl-, oxime

Número de catálogo B8654335

Peso molecular: 139.19 g/mol

Clave InChI: JUJKSXCZYPGETN-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04128579

Procedure details

375 g of 3,5-dimethylcyclohexenone, 99% pure, (= 372 g of 100% pure product = 3 moles) are added to 1,080 g (= 923 ml) of a 25% strength technical grade hydroxylamine sulphate solution (d = 1.17) which additionally contains about 20 g of sulphuric acid and 20 g of ammonium sulphate, the mixture is heated to 70° C. and stirred at this temperature for one hour. The resulting solution can be worked up as follows: (a) 300 g of sodium chloride are added to the hot solution at 70° C. and the mixture is stirred without cooling until the temperature has reached 20° C. 3,5-Dimethylcyclohexenone oxime hydrochloride thus precipitates. It is filtered off and washed with 20% strength sodium chloride solution. After drying, this gives 600 g of hydrochloride with a content of pure compound of 85.1%, corresponding to 97% of theory. (b) After cooling the hot solution from 70° C. to 20° C., the latter is exhaustively extracted with an extracting agent, for example methylene chloride. The solvent is distilled off. A brown oil remains which consists of a mixture of oxime and oxime sulphate in a ratio of 2:1; yield 95%. (c) After cooling the hot solution from 70° C. to +10° C., the pH value is adjusted at this temperature to 5-5.5 with sodium hydroxide solution. This gives a thick white precipitate of 3,5-dimethylcyclohexenone oxime. It is filtered off and washed with water. This gives 510.4 g of oxime with a content of pure compound of 98%, corresponding to 95% of theory.

[Compound]

Name

pure product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][C:4](=O)[CH:3]=1.S(O)(O)(=O)=O.[NH2:15][OH:16].S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[NH4+].[NH4+].[Cl-].[Na+]>>[CH3:1][C:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][C:4](=[N:15][OH:16])[CH:3]=1 |f:1.2,4.5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

375 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(CC(C1)C)=O

|

[Compound]

|

Name

|

pure product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)O.NO

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at this temperature for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without cooling until the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has reached 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3,5-Dimethylcyclohexenone oxime hydrochloride thus precipitates

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

It is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 20% strength sodium chloride solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(b) After cooling the hot solution from 70° C. to 20° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent is distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A brown oil remains which consists of a mixture of oxime and oxime sulphate in a ratio of 2:1

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(c) After cooling the hot solution from 70° C. to +10° C.

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC(CC(C1)C)=NO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |